molecular formula C18H15NO2S2 B12176539 3-Ethyl-5-((3-phenoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-4-one

3-Ethyl-5-((3-phenoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12176539
M. Wt: 341.5 g/mol
InChI Key: RBUVZCMLXDRKHK-VBKFSLOCSA-N
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Description

3-Ethyl-5-((3-phenoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-4-one: is a complex organic compound belonging to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with ethyl, phenoxyphenyl, and thioxo groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-((3-phenoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-phenoxybenzaldehyde with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives of the thiazolidinone ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethyl-5-((3-phenoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-4-one: has found applications in several areas of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-((3-phenoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The thioxo group may interact with thiol-containing enzymes, inhibiting their activity. Additionally, the phenoxyphenyl group could facilitate binding to specific receptors or proteins, modulating their function. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

3-Ethyl-5-((3-phenoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives, such as:

    3-Ethyl-2-thioxo-1,3-thiazolidin-4-one: Lacks the phenoxyphenyl group, resulting in different chemical and biological properties.

    5-((3-Phenoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-4-one: Lacks the ethyl group, which may affect its reactivity and biological activity.

    3-Phenyl-5-((3-phenoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-4-one: Substitutes the ethyl group with a phenyl group, potentially altering its chemical behavior and applications.

The uniqueness of This compound lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C18H15NO2S2

Molecular Weight

341.5 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15NO2S2/c1-2-19-17(20)16(23-18(19)22)12-13-7-6-10-15(11-13)21-14-8-4-3-5-9-14/h3-12H,2H2,1H3/b16-12-

InChI Key

RBUVZCMLXDRKHK-VBKFSLOCSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=CC=C2)OC3=CC=CC=C3)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)SC1=S

Origin of Product

United States

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